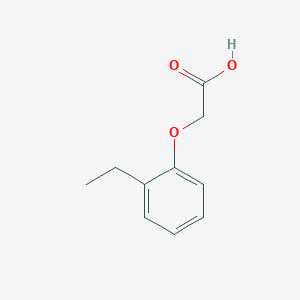

2-(2-Ethylphenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJUOSYHQYABQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324906 | |

| Record name | (2-Ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-03-4 | |

| Record name | 1798-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethylphenoxy)acetic acid, a member of the phenoxyacetic acid class of organic compounds, is a molecule of interest in various scientific domains, including agrochemistry and medicinal chemistry. Its structural similarity to plant hormones and other biologically active compounds makes it a valuable subject for research and development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations, designed to support professionals in their research endeavors.

Chemical Identity and Properties

Molecular Formula: C₁₀H₁₂O₃[1]

Molecular Weight: 180.20 g/mol [1]

Physical and Chemical Properties

While some specific physical properties for this compound are not extensively documented in publicly available literature, data from chemical suppliers and analogous compounds provide a reliable profile.

| Property | Value | Source/Reference |

| Boiling Point | 296.4 °C at 760 mmHg | [3] |

| Density | 1.144 g/cm³ | [3] |

| Purity (Typical) | ≥95% | [1] |

| Storage | Ambient temperatures, in a dry, well-sealed container. | [1][4] |

| Solubility | Expected to be soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Solubility in water is likely to be low but can be increased by forming a salt through deprotonation of the carboxylic acid. | General knowledge of phenoxyacetic acids. |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the corresponding phenoxide ion.

Reaction Scheme

The synthesis is typically a two-step process:

-

Deprotonation of 2-Ethylphenol: 2-Ethylphenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the sodium 2-ethylphenoxide salt.

-

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative, such as chloroacetic acid, to form the ether linkage.

Diagram of the Williamson Ether Synthesis for this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Adapted from a General Williamson Ether Synthesis)[6][9]

Materials:

-

2-Ethylphenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Tetrahydrofuran (THF) (for ester hydrolysis if starting with an ester)

-

Lithium hydroxide (LiOH) (for ester hydrolysis if starting with an ester)

Procedure:

-

Phenoxide Formation: In a suitable reaction vessel, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution.

-

Addition of Chloroacetic Acid: To the solution of sodium 2-ethylphenoxide, add chloroacetic acid.

-

Reaction: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes.

-

Workup:

-

Cool the reaction mixture and dilute it with water.

-

Acidify the solution with 6M HCl until it is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Wash the ether layer with water.

-

Extract the ether layer with a saturated sodium bicarbonate solution to separate the carboxylic acid product from any unreacted phenol. The product will move to the aqueous bicarbonate layer as its sodium salt.

-

-

Isolation:

-

Carefully acidify the sodium bicarbonate layer with 6M HCl. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

-

Purification: The crude product can be recrystallized from hot water to yield the purified this compound.

Note on Ester Hydrolysis: If the synthesis is performed with an ester of chloroacetic acid, an additional hydrolysis step is required. A general procedure involves stirring the resulting ester in a 1:1 mixture of tetrahydrofuran and water with lithium hydroxide for 2-3 hours, followed by an acidic workup to isolate the carboxylic acid.[8]

Potential Applications and Biological Activity

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific studies on this compound are limited, its potential applications can be inferred from the activities of structurally related molecules.

Agrochemical Applications

Many phenoxyacetic acids are known to possess herbicidal and plant growth-regulating properties.[9] They often act as synthetic auxins, which at high concentrations can induce uncontrolled growth and ultimately lead to the death of broadleaf weeds. The specific activity of this compound in this context would require further investigation.

Pharmaceutical and Drug Development Research

The phenoxyacetic acid scaffold is present in a variety of pharmacologically active compounds, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[9]

-

Anti-inflammatory Activity: Some phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents, with a mechanism of action that may involve the inhibition of cyclooxygenase (COX) enzymes.

-

Drug Discovery Intermediate: The carboxylic acid and ether functionalities of this compound make it a useful building block in the synthesis of more complex molecules for drug discovery programs.[10][11] It can be used as a linker or scaffold to which other pharmacophores can be attached.

Analytical Characterization

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ethyl group carbons, the aromatic carbons (with distinct shifts due to the ortho-substitution), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to the C-O ether linkage and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or acetic acid) would be a suitable method for purity analysis. UV detection at a wavelength around 270 nm should be effective due to the presence of the aromatic ring.[10]

-

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) is typically required.

Safety and Toxicology

Based on supplier safety data sheets, this compound is associated with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

General toxicology of phenoxyacetic acids indicates that they can be corrosive and irritating to the skin, eyes, and respiratory tract.[15][16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.

-

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable chemical intermediate with potential applications in both the agrochemical and pharmaceutical industries. Its synthesis via the Williamson ether synthesis is a well-established and straightforward process. While specific biological and toxicological data for this particular compound are not extensively published, its properties can be reasonably inferred from the broader class of phenoxyacetic acids. This guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their studies. As with any chemical, all handling should be performed with appropriate safety precautions in place.

References

- 1. This compound | 1798-03-4 [sigmaaldrich.cn]

- 2. (2-ETHYL-PHENOXY)-ACETIC ACID | 1798-03-4 [chemicalbook.com]

- 3. Acetic acid,2-(2-ethylphenoxy)- | CAS#:1798-03-4 | Chemsrc [chemsrc.com]

- 4. 1798-03-4|this compound|BLD Pharm [bldpharm.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. (2-ETHYL-PHENOXY)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. jetir.org [jetir.org]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 12. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 14. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [m.chemicalbook.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. LCSS: ACETIC ACID [web.stanford.edu]

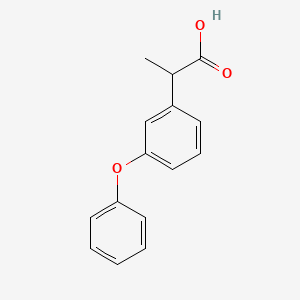

"2-(2-Ethylphenoxy)acetic acid" chemical structure and IUPAC name

An In-depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1798-03-4), a key organic intermediate. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol based on the Williamson ether synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating methodology for researchers, scientists, and professionals in drug development. Furthermore, this guide explores the compound's applications as a versatile building block in medicinal chemistry and other areas of organic synthesis, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative. Its core structure consists of a 2-ethylphenol moiety linked to an acetic acid group via an ether bond. This structure makes it a valuable intermediate for introducing a substituted phenoxyacetic acid pharmacophore into more complex molecules.

IUPAC Name: this compound CAS Number: 1798-03-4[1][2][3] Molecular Formula: C₁₀H₁₂O₃[1]

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of this compound

The physicochemical properties of this compound are summarized in the table below, providing critical data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Solid (Typical) | - |

| Boiling Point | 296.4 °C at 760 mmHg | [2] |

| Density | 1.144 g/cm³ | [2] |

| Flash Point | 115.2 °C | [2] |

| Purity (Typical) | ≥95% | [1] |

| InChI Key | DIJUOSYHQYABQM-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis . This classic and reliable nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Mechanistic Rationale and Experimental Choices

The chosen protocol involves the reaction of 2-ethylphenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.

-

Choice of Phenol: 2-Ethylphenol serves as the aromatic backbone of the target molecule. Its phenolic hydroxyl group is weakly acidic (pKa ≈ 10) and requires a strong base for complete deprotonation to the highly nucleophilic phenoxide ion.

-

Choice of Base: Sodium hydroxide (NaOH) is a cost-effective and potent base sufficient to deprotonate the phenol. The use of at least two equivalents is critical: the first equivalent neutralizes the acidic phenol, and the second neutralizes the chloroacetic acid starting material, preventing it from protonating the newly formed phenoxide.

-

Choice of Alkylating Agent: Chloroacetic acid is the reagent that provides the carboxymethyl group (-CH₂COOH). While its ester, ethyl chloroacetate, could also be used followed by a subsequent hydrolysis step, using chloroacetic acid directly in an aqueous basic medium is a more atom-economical approach, streamlining the process into a single synthetic step.

-

Solvent System: Water is an effective solvent for this reaction. It readily dissolves the sodium hydroxide and the sodium salts of both 2-ethylphenol and chloroacetic acid, creating a homogeneous reaction environment that facilitates ionic interactions and high reaction rates.

-

Temperature: Heating the reaction mixture, typically to reflux, is necessary to overcome the activation energy of the Sₙ2 reaction, ensuring a reasonable reaction time and high conversion.

The overall synthetic workflow is depicted below.

Caption: Synthetic Workflow for this compound

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 eq.) in deionized water.

-

Phenoxide Formation: To the stirred NaOH solution, add 2-ethylphenol (1.0 eq.) portion-wise. A mild exotherm may be observed. Stir the mixture until the phenol has completely dissolved to form a clear solution of sodium 2-ethylphenoxide.

-

Addition of Alkylating Agent: In a separate beaker, carefully neutralize chloroacetic acid (1.05 eq.) with a portion of the prepared sodium hydroxide solution in water, ensuring the temperature is controlled. Add this neutralized solution of sodium chloroacetate dropwise to the phenoxide solution in the flask.[4]

-

Reaction: Heat the resulting mixture to reflux (approximately 100-105 °C) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acidification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2 (test with pH paper). A white or off-white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and any unreacted starting materials.

-

Purification and Drying: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Applications in Research and Drug Development

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific applications for this compound are not extensively documented as a final drug product, its primary value lies in its role as a versatile chemical intermediate and building block.

-

Scaffold for Pharmaceutical Synthesis: The molecule provides a functionalized aromatic ring that can be readily incorporated into larger, more complex molecules. The carboxylic acid handle is a key functional group, enabling amide bond formation, esterification, or reduction to an alcohol, thus serving as a crucial connection point in multi-step syntheses. Acetic acid and its derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5]

-

Linker Technology: In modern drug discovery, molecules like this can be used as linkers or spacers.[6] For instance, in the development of PROteolysis TArgeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), linkers are essential for connecting the targeting moiety to the payload.[7] The defined length and relative rigidity of the phenoxyacetic acid structure can be advantageous for controlling the spatial orientation of different parts of a conjugate molecule.

-

Plant Growth Regulators: Historically, phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are known for their potent auxin-like activity, making them effective herbicides and plant growth regulators.[4] Derivatives like this compound can be synthesized and screened for similar or modulated agrochemical properties.

Conclusion

This compound is a valuable and accessible organic intermediate. Its chemical structure, featuring a reactive carboxylic acid and a modifiable aromatic ring, makes it a strategic component for synthetic chemists. The Williamson ether synthesis provides a robust and scalable method for its production. For professionals in drug discovery and development, this compound represents a key building block for constructing novel molecular entities and for use in advanced therapeutic modalities like ADCs and PROTACs. Its straightforward synthesis and versatile reactivity ensure its continued relevance in the field of applied organic chemistry.

References

- 1. This compound | 1798-03-4 [sigmaaldrich.com]

- 2. Acetic acid,2-(2-ethylphenoxy)- | CAS#:1798-03-4 | Chemsrc [chemsrc.com]

- 3. (2-ETHYL-PHENOXY)-ACETIC ACID | 1798-03-4 [chemicalbook.com]

- 4. US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds - Google Patents [patents.google.com]

- 5. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid: Synthesis, Characterization, and Biological Significance

This guide provides a comprehensive technical overview of 2-(2-Ethylphenoxy)acetic acid, a significant molecule within the broader class of phenoxyacetic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, analytical characterization, and potential biological applications. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Core Molecular Attributes

This compound is a carboxylic acid characterized by an ethylphenoxy group linked to an acetic acid moiety via an ether bond. Understanding its fundamental properties is the first step in harnessing its potential in research and development.

Molecular Identity and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 180.2 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

| CAS Number | 1798-03-4 | --INVALID-LINK-- |

| Canonical SMILES | CCC1=CC=CC=C1OCC(=O)O | N/A |

| Appearance | White to pale cream crystals or powder | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage Temperature | Ambient | --INVALID-LINK-- |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this case, the phenoxide ion of 2-ethylphenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Rationale for Method Selection

The Williamson ether synthesis is a robust and versatile method for preparing ethers, offering good yields and straightforward purification.[3][4] The acidity of the phenolic proton in 2-ethylphenol allows for easy deprotonation with a moderately strong base like sodium hydroxide to form the highly nucleophilic phenoxide. Chloroacetic acid provides the necessary electrophilic partner for the substitution reaction.

Detailed Experimental Workflow

Caption: Williamson Ether Synthesis Workflow for this compound.

Step-by-Step Protocol:

-

Deprotonation of 2-Ethylphenol:

-

In a round-bottom flask, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide (NaOH). The base deprotonates the phenol to form the sodium 2-ethylphenoxide salt. The resulting solution should be stirred until the 2-ethylphenol is completely dissolved.

-

-

Nucleophilic Substitution:

-

To the solution of sodium 2-ethylphenoxide, slowly add an aqueous solution of chloroacetic acid.

-

Heat the reaction mixture under reflux for approximately 1-2 hours to ensure the completion of the SN2 reaction. The phenoxide ion will attack the alpha-carbon of chloroacetic acid, displacing the chloride ion.

-

-

Acidification and Precipitation:

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture by adding hydrochloric acid (HCl) dropwise until the solution is acidic (test with litmus paper). This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound crystals.

-

-

Drying and Characterization:

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterize the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Expected signals include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

-

A singlet for the methylene protons of the acetic acid moiety.

-

A series of multiplets in the aromatic region corresponding to the protons on the benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbons of the ethyl group, the benzene ring, the methylene group, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether linkage and the carboxylic acid.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak (M⁺) should be observed at m/z 180.2.

-

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] Fragmentation of the ether linkage may also be observed.

Biological Significance and Potential Applications

Phenoxyacetic acid and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.[6][7]

Caption: Potential Biological Activities of Phenoxyacetic Acid Derivatives.

Herbicidal Activity

Many phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are synthetic auxins that act as plant growth regulators.[8][9] They induce uncontrolled and unsustainable growth in broadleaf weeds, leading to their demise.[8]

Experimental Protocol: In Vitro Herbicidal Assay (Seed Germination and Seedling Growth)

-

Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in distilled water to achieve the desired test concentrations.

-

Seed Sterilization and Plating: Surface sterilize seeds of a target weed species (e.g., Amaranthus retroflexus) and a non-target crop species (e.g., Zea mays) and place them on sterile filter paper in petri dishes.

-

Treatment Application: Add a defined volume of each test solution to the respective petri dishes. A control group with only the solvent and water should be included.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8h light/dark cycle).

-

Data Collection: After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.

-

Analysis: Compare the measurements of the treated groups to the control group to determine the herbicidal efficacy and selectivity.

Anti-inflammatory Activity

Some phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specific time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Quantification of Prostaglandin Production: After a set reaction time, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

-

IC₅₀ Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Antimicrobial Activity

The phenoxyacetic acid scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[7]

Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)

-

Bacterial Strain Preparation: Prepare a standardized inoculum of the target bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium.

-

Preparation of Test Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[12]

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a versatile molecule with a straightforward synthesis and a range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers and developers interested in exploring the properties and applications of this compound. The provided protocols offer a starting point for in-depth studies, and the comprehensive characterization data serves as a benchmark for quality control. As with all scientific endeavors, rigorous and well-controlled experimentation is key to unlocking the full potential of this and other phenoxyacetic acid derivatives.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. jetir.org [jetir.org]

- 8. deq.mt.gov [deq.mt.gov]

- 9. mdpi.com [mdpi.com]

- 10. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Synthesis of "2-(2-Ethylphenoxy)acetic acid" from 2-ethylphenol

An In-Depth Technical Guide to the Synthesis of 2-(2-Ethylphenoxy)acetic Acid from 2-Ethylphenol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2-ethylphenol. The core of this process is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, a critical analysis of safety and hazard mitigation, and methods for product purification and characterization. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure reproducibility, high yield, and purity.

Introduction: Significance and Application

This compound belongs to the class of aryloxyacetic acids, compounds of significant interest in the pharmaceutical and agrochemical industries. Many compounds in this family are known to exhibit biological activity, serving as herbicides that mimic plant growth hormones or as precursors for active pharmaceutical ingredients (APIs).[1][2] The synthesis of this specific molecule serves as an excellent model for the preparation of substituted phenoxyacetic acids, a critical transformation in organic synthesis. This guide focuses on the Williamson ether synthesis, which remains the simplest and most popular method for preparing both symmetrical and asymmetrical ethers due to its broad scope and reliability.[3]

Chemical Principles & Reaction Mechanism

The synthesis proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[3] The mechanism involves two primary stages:

-

Deprotonation of the Phenol: 2-ethylphenol, being weakly acidic, is treated with a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium 2-ethylphenoxide. This deprotonation is crucial as it generates a potent nucleophile (the phenoxide ion).

-

Nucleophilic Attack: The newly formed 2-ethylphenoxide ion attacks the electrophilic α-carbon of a haloacetic acid salt (in this case, sodium chloroacetate), displacing the chloride leaving group. This concerted, single-step SN2 reaction forms the carbon-oxygen ether linkage.[3]

The overall reaction is as follows:

The mechanistic workflow is visualized in the diagram below.

Caption: Reaction workflow for the synthesis of this compound.

Materials, Reagents, and Safety Analysis

Successful and safe execution of this synthesis requires careful handling of all chemicals. The table below summarizes the key reagents and their associated hazards. Always consult the full Safety Data Sheet (SDS) for each chemical before beginning work.[4][5][6]

| Reagent | Formula | M.W. ( g/mol ) | Key Hazards | Recommended PPE |

| 2-Ethylphenol | C₈H₁₀O | 122.16 | Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[4][7][8] | Nitrile gloves, chemical splash goggles, face shield, lab coat, use in a chemical fume hood. |

| Sodium Hydroxide | NaOH | 40.00 | Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water, generating heat.[5][9][10] | Nitrile gloves (or thicker), chemical splash goggles, face shield, lab coat. Handle solid in a fume hood. |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Toxic if swallowed. Causes severe skin burns and eye damage. | Nitrile gloves, chemical splash goggles, face shield, lab coat, use in a chemical fume hood. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Acid-resistant gloves, chemical splash goggles, face shield, lab coat, use in a chemical fume hood. |

Detailed Experimental Protocol

This protocol is adapted from standard Williamson ether synthesis procedures for phenolic compounds.[2][11][12]

4.1 Reagent Preparation

-

Sodium Hydroxide Solution (e.g., 8 M): In a beaker placed in an ice bath, cautiously and slowly add sodium hydroxide pellets (16.0 g, 0.40 mol) to deionized water (~40 mL). Stir until fully dissolved, then allow to cool to room temperature. Adjust the final volume to 50 mL. Causality: The dissolution of NaOH is highly exothermic and can cause boiling and splashing; an ice bath is essential to control the temperature.[9]

-

Sodium Chloroacetate Solution (e.g., 4 M): In a separate beaker, dissolve chloroacetic acid (18.9 g, 0.20 mol) in deionized water (30 mL). Slowly neutralize this solution by adding a concentrated sodium hydroxide solution dropwise until the pH is neutral (pH ~7). Cool the solution in an ice bath during neutralization. Adjust the final volume to 50 mL. Causality: Preparing the sodium salt of chloroacetic acid beforehand prevents unwanted side reactions and ensures the reacting species is the chloroacetate ion.

4.2 Reaction Assembly and Execution

-

Phenoxide Formation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. In a chemical fume hood, add 2-ethylphenol (12.22 g, 0.10 mol) to the flask.

-

Add the prepared concentrated sodium hydroxide solution (e.g., 25 mL of 8 M solution, 0.20 mol) to the flask. Causality: A molar excess of NaOH is used to ensure complete deprotonation of the phenol, driving the equilibrium towards the formation of the nucleophilic phenoxide.

-

Stir the mixture and gently heat to approximately 60-70 °C until the 2-ethylphenol is completely dissolved, forming a clear, homogeneous solution of sodium 2-ethylphenoxide.

-

Etherification: Once the phenoxide solution is prepared, begin dropwise addition of the sodium chloroacetate solution (e.g., 25 mL of 4 M solution, 0.10 mol) through the top of the reflux condenser over 15-20 minutes.

-

After the addition is complete, increase the heat to bring the reaction mixture to a gentle reflux (approximately 100-105 °C). Maintain reflux with stirring for 1-2 hours to ensure the reaction goes to completion.

4.3 Work-up and Product Isolation

-

After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Transfer the cooled solution to a 500 mL beaker.

-

Acidification: While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise to the solution. The product, this compound, is insoluble in acidic water and will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH < 2), which can be confirmed with pH paper. Causality: Acidification protonates the carboxylate salt, converting it into the free carboxylic acid, which has low solubility in water and precipitates out.

-

Cool the mixture in an ice bath for at least 30 minutes to maximize the precipitation of the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove inorganic salts like NaCl.

4.4 Purification

-

Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water and heat the mixture until the solid just dissolves. Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a vacuum oven or desiccator to a constant weight.

Characterization

The identity and purity of the final product, this compound (CAS 1798-03-4), should be confirmed using standard analytical techniques:

-

Melting Point: Compare the experimental melting point to the literature value.

-

Spectroscopy: Use ¹H NMR, ¹³C NMR, and FT-IR to confirm the chemical structure.

Conclusion

This guide details a reliable and scalable procedure for the synthesis of this compound from 2-ethylphenol via the Williamson ether synthesis. By understanding the underlying chemical principles and adhering to the safety protocols outlined, researchers can effectively produce this valuable compound with high yield and purity. The methodology is robust and can be adapted for the synthesis of other aryloxyacetic acid derivatives.

References

- 1. 2-ethylphenol | 90-00-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. science.cleapss.org.uk [science.cleapss.org.uk]

- 7. cpachem.com [cpachem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Sodium Hydroxide [tn.gov]

- 10. ICSC 0360 - SODIUM HYDROXIDE [chemicalsafety.ilo.org]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. Solved Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com [chegg.com]

"2-(2-Ethylphenoxy)acetic acid" spectral data (NMR, Mass Spec)

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectral characteristics of 2-(2-Ethylphenoxy)acetic acid. Given the limited availability of published experimental spectra for this specific compound, this document leverages foundational principles of NMR and mass spectrometry, alongside comparative data from its close structural analog, 2-(2-methylphenoxy)acetic acid, to provide a robust predictive analysis. This approach is designed to empower researchers in drug discovery and chemical synthesis with the necessary framework to identify, characterize, and validate this molecule.

Molecular Structure and Analytical Overview

This compound (CAS: 1798-03-4, Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is a carboxylic acid derivative with a phenoxy ether linkage. Its structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns, aiding in structural confirmation.

The following sections will provide a predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of this compound. These predictions are based on established chemical shift theory, spin-spin coupling principles, and known fragmentation mechanisms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-substitution pattern, leading to second-order coupling effects. The aliphatic region will show characteristic signals for the ethyl and methylene groups. The spectrum is predicted in a standard deuterated solvent such as CDCl₃, and chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Notes |

| H-a (CH₃) | ~ 1.25 | Triplet (t) | 3H | Coupled to the -CH₂- protons (H-b). |

| H-b (-CH₂-) | ~ 2.70 | Quartet (q) | 2H | Coupled to the methyl protons (H-a). |

| H-c (-OCH₂-) | ~ 4.65 | Singlet (s) | 2H | Methylene protons of the acetic acid moiety. |

| H-d, H-e, H-f, H-g (Aromatic) | ~ 6.85 - 7.25 | Multiplet (m) | 4H | Complex multiplet due to ortho-substitution. |

| H-h (-COOH) | ~ 11.0 - 12.0 | Broad Singlet (br s) | 1H | Acidic proton, exchangeable with D₂O. |

Rationale Behind Predictions:

-

Aromatic Protons (H-d, H-e, H-f, H-g): The four aromatic protons on the substituted benzene ring are expected to appear as a complex multiplet in the range of 6.85-7.25 ppm. The electron-donating nature of the ethyl group and the electron-withdrawing nature of the ether linkage will influence their precise chemical shifts.

-

Methylene Ether Protons (H-c): The methylene protons of the acetic acid moiety are adjacent to an oxygen atom and are expected to be deshielded, appearing as a singlet around 4.65 ppm.

-

Ethyl Group Protons (H-a, H-b): The ethyl group will present as a characteristic triplet-quartet pattern. The methyl protons (H-a) will appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-b) will be a quartet around 2.70 ppm, shifted downfield due to their proximity to the aromatic ring.

-

Carboxylic Acid Proton (H-h): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Based on the structure of this compound, ten distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-1 (CH₃) | ~ 14.5 | Methyl carbon of the ethyl group. |

| C-2 (-CH₂-) | ~ 23.0 | Methylene carbon of the ethyl group. |

| C-3 (-OCH₂-) | ~ 65.0 | Methylene carbon of the acetic acid moiety. |

| C-4, C-5, C-6, C-7 (Aromatic CH) | ~ 112.0 - 128.0 | Aromatic methine carbons. |

| C-8 (Aromatic C-Et) | ~ 130.0 | Quaternary aromatic carbon attached to the ethyl group. |

| C-9 (Aromatic C-O) | ~ 155.0 | Quaternary aromatic carbon attached to the ether oxygen. |

| C-10 (C=O) | ~ 175.0 | Carbonyl carbon of the carboxylic acid. |

Rationale Behind Predictions:

-

Carbonyl Carbon (C-10): The carboxylic acid carbonyl carbon is the most deshielded, appearing around 175 ppm.

-

Aromatic Carbons (C-4 to C-9): The aromatic carbons will resonate in the 112-155 ppm range. The carbon bearing the ether oxygen (C-9) will be the most downfield of the aromatic carbons due to the deshielding effect of oxygen. The carbon bearing the ethyl group (C-8) will also be a downfield quaternary carbon.

-

Aliphatic Carbons (C-1, C-2, C-3): The aliphatic carbons will appear in the upfield region of the spectrum. The methylene carbon of the acetic acid moiety (C-3) will be the most deshielded of the aliphatic carbons due to the adjacent oxygen atom.

Predicted Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Ion:

-

m/z 180.0786: This corresponds to the exact mass of the molecular ion [C₁₀H₁₂O₃]⁺.

Major Predicted Fragment Ions:

-

m/z 121: This significant peak likely arises from a McLafferty-type rearrangement followed by cleavage, or from the loss of the carboxymethyl group (-CH₂COOH).

-

m/z 107: This fragment could result from benzylic cleavage, with the loss of the ethyl group.

-

m/z 77: A common fragment corresponding to the phenyl cation, arising from further fragmentation of the aromatic ring.

-

m/z 45: This peak corresponds to the [COOH]⁺ fragment.

Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

To acquire high-quality spectral data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed fragmentation with predicted pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, and mass spectrometry, along with standardized experimental protocols, offer a valuable resource for researchers. When experimental data becomes available, it can be compared against these predictions to facilitate a rapid and accurate structural confirmation.

A Technical Guide to the Solubility of 2-(2-Ethylphenoxy)acetic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property that dictates its fate from early-stage screening to formulation and ultimate bioavailability. A compound that cannot be adequately dissolved in relevant physiological or experimental media presents significant hurdles, often leading to the premature termination of an otherwise promising candidate. This guide provides an in-depth technical overview of the solubility of 2-(2-Ethylphenoxy)acetic acid, a molecule of interest within the broader class of phenoxyacetic acid derivatives. While specific experimental solubility data for this particular substituted variant is not widely published, this guide will leverage established principles of medicinal chemistry and data from closely related analogues, such as phenoxyacetic acid, to provide a robust predictive framework and practical experimental methodologies.

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its exceptional ability to dissolve a wide array of small organic molecules.[1] This makes it an invaluable medium for creating high-concentration stock solutions for high-throughput screening (HTS) and other in-vitro assays. However, reliance on DMSO is not without its complexities, including potential compound precipitation upon dilution in aqueous buffers and direct cellular effects. Therefore, a comprehensive understanding of a compound's solubility profile in DMSO, as well as in a broader range of pharmaceutically relevant solvents, is paramount.

This guide will delve into the theoretical underpinnings of this compound's solubility, outline robust experimental protocols for its determination, and provide insights into the interpretation of solubility data to empower researchers in their drug development endeavors.

Molecular Profile of this compound and Predicted Solubility

To understand the solubility of this compound, we must first examine its molecular structure and compare it to its parent compound, phenoxyacetic acid.

Chemical Structure:

-

Phenoxyacetic Acid: Consists of a phenyl ring linked to an acetic acid moiety via an ether bond.

-

This compound: An analogue of phenoxyacetic acid with an ethyl group substituted at the ortho-position of the phenyl ring.

This seemingly minor structural modification can have a significant impact on the compound's physicochemical properties, including its solubility.

Key Physicochemical Properties Influencing Solubility:

| Property | Phenoxyacetic Acid | Predicted Impact of 2-Ethyl Substitution | Rationale |

| Polarity | Polar due to the carboxylic acid and ether groups. | Slightly decreased polarity. | The ethyl group is a nonpolar alkyl substituent, which will increase the molecule's overall hydrophobicity. |

| Hydrogen Bonding | The carboxylic acid group is a strong hydrogen bond donor and acceptor. The ether oxygen is a hydrogen bond acceptor. | Hydrogen bonding potential of the carboxylic acid and ether groups remains. | The core functional groups responsible for hydrogen bonding are unchanged. |

| Molecular Weight | 152.15 g/mol | Increased to 180.20 g/mol | The addition of a C2H5 group increases the molecular weight. |

| Crystal Lattice Energy | Crystalline solid. | Likely a crystalline solid. The ethyl group may disrupt crystal packing, potentially lowering the melting point and affecting solubility. | The introduction of the ethyl group can alter the intermolecular forces and symmetry within the crystal lattice. |

| pKa | Approximately 3.17 | Expected to be in a similar range. | The electronic effect of an ortho-ethyl group on the acidity of the carboxylic acid is likely to be minimal. |

Predicted Solubility Profile:

-

DMSO: Given that DMSO is a highly polar aprotic solvent, it is anticipated that this compound will exhibit good solubility in DMSO.[1][2][3] The polar carboxylic acid group will strongly interact with the sulfoxide group of DMSO.

-

Aqueous Media (Water, Buffers): The solubility in aqueous media is expected to be limited and pH-dependent. The presence of the hydrophobic ethyl group will likely decrease its aqueous solubility compared to phenoxyacetic acid. As a carboxylic acid, its solubility will increase significantly at pH values above its pKa due to the formation of the more polar carboxylate salt.

-

Alcohols (Ethanol, Methanol): These protic solvents are capable of hydrogen bonding with the carboxylic acid and ether groups, suggesting moderate to good solubility. Phenoxyacetic acid is soluble in ethanol.[4][5]

-

Aprotic Solvents (Acetone, Ethyl Acetate): Moderate solubility is expected, driven by dipole-dipole interactions. Phenoxyacetic acid is soluble in ether and acetone.[4]

-

Nonpolar Solvents (Toluene, Hexane): Poor solubility is predicted due to the overall polarity of the molecule dominated by the carboxylic acid group.

Experimental Determination of Solubility: Protocols and Workflows

Accurate experimental determination of solubility is crucial and can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility.[6][7]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most reliable technique for this determination.[6][8]

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, can be dissolved in an aqueous buffer before it precipitates.[7] This method is faster than the shake-flask method and is well-suited for early-stage drug discovery.[9]

Step-by-Step Protocol for Nephelometric Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer.[9] An increase in signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Logical Flow for Kinetic vs. Thermodynamic Solubility

Caption: Decision flow for choosing solubility assay type.

Interpreting Solubility Data: Insights for Drug Development

The solubility data for this compound will guide several key decisions in the drug development process:

-

High DMSO Solubility, Low Aqueous Solubility: This is a common scenario. It indicates that while the compound can be effectively screened in HTS assays, formulation for in-vivo studies will be challenging. Strategies such as salt formation, co-solvents, or advanced formulation techniques may be necessary.

-

pH-Dependent Aqueous Solubility: For an acidic compound like this, demonstrating a significant increase in solubility at higher pH values opens up the possibility of developing oral formulations that dissolve in the more basic environment of the small intestine.

-

Good Solubility in Ethanol: This suggests that liquid formulations for oral or parenteral administration may be feasible.

Conclusion

References

- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bmglabtech.com [bmglabtech.com]

An Investigator's Technical Guide to the Potential Biological Activities of 2-(2-Ethylphenoxy)acetic Acid

Foreword: Charting a Course for a Novel Phenoxyacetic Acid Derivative

The phenoxyacetic acid scaffold is a cornerstone in the development of biologically active molecules, leading to a diverse array of commercial products ranging from pharmaceuticals to pesticides.[1][2] Compounds bearing this central structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][2] This structural motif is also prevalent in selective herbicides that mimic natural plant growth hormones.[3][4]

This guide focuses on a specific, lesser-explored derivative: 2-(2-Ethylphenoxy)acetic acid . While the broader class of phenoxyacetic acids is well-documented, this particular compound remains largely uncharacterized in the scientific literature. The purpose of this document is not to report established findings, but rather to provide a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically investigate and unlock its potential biological activities. We will proceed from foundational in silico predictions to detailed experimental protocols and mechanism of action studies, embodying a rigorous, field-proven approach to compound evaluation.

Part 1: Foundational Analysis - Physicochemical Profile and In Silico Prediction

Before embarking on wet-lab experiments, a thorough in silico analysis is crucial for predicting the compound's behavior and prioritizing experimental pathways. This initial step leverages the known structure-activity relationships of the phenoxyacetic acid class to generate testable hypotheses for this compound.

Predicted Physicochemical Properties

The structure of this compound suggests it is a monocarboxylic acid with moderate lipophilicity, conferred by the ethyl-substituted phenyl ring.[1] These characteristics are pivotal as they influence solubility, membrane permeability, and potential interactions with biological targets.

| Property | Predicted Value/Characteristic | Implication for Biological Screening |

| Molecular Weight | ~196.2 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| logP (Lipophilicity) | Moderately lipophilic | May facilitate cell membrane penetration. |

| pKa (Acidity) | Acidic (due to carboxylic acid) | Ionization state will be pH-dependent, affecting solubility and receptor binding. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (OH), 3 Acceptors (O=C, O-C, O-Ph) | Influences binding interactions with protein targets. |

Predictive Modeling: A Hypothesis-Driven Approach

Given the diverse activities of its structural analogs, we can employ computational models to predict the most probable biological targets for this compound.

-

Target Prediction via Molecular Docking: A logical starting point is to dock the compound into the crystal structures of known targets for phenoxyacetic acid derivatives. Key targets would include:

-

Cyclooxygenase (COX-1 and COX-2) enzymes: Many phenoxyacetic acids exhibit anti-inflammatory activity by inhibiting these enzymes.[5][6][7]

-

Free Fatty Acid Receptor 1 (FFA1): Certain derivatives are agonists of this receptor, a target for type 2 diabetes treatment.[8]

-

Plant Auxin Receptors: To evaluate potential herbicidal or plant growth regulatory effects.[4]

-

-

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Prediction: In silico ADMET models can forecast potential liabilities, such as off-target effects or poor metabolic stability, helping to design more efficient in vivo studies later.

The following diagram outlines the initial in silico workflow.

Caption: In silico workflow for generating initial hypotheses.

Part 2: A Broad-Spectrum Biological Screening Campaign

The insights from our in silico analysis provide a logical framework for a primary biological screening campaign. The goal is to efficiently test for a wide range of potential activities. Bioassays are essential experimental tools used to evaluate the potency and efficacy of substances by observing their effects on living organisms or biological systems.[9]

Protocol 1: Anti-Inflammatory Activity - COX Enzyme Inhibition Assay

Rationale: The phenoxyacetic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Therefore, assessing the inhibitory potential of this compound against COX-1 and COX-2 is a high-priority starting point.[5][6]

Methodology: Fluorometric COX Inhibitor Screening Assay

-

Preparation of Reagents:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes to the manufacturer's recommended concentration.

-

Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM). Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 80 µL of assay buffer.

-

Add 10 µL of the diluted test compound or control.

-

Add 10 µL of the COX-1 or COX-2 enzyme solution.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate/probe mixture.

-

-

Data Acquisition and Analysis:

-

Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]

-

Protocol 2: Anticancer Activity - Cellular Proliferation Assay

Rationale: Derivatives of phenoxyacetic acid have demonstrated cytotoxic activity against various cancer cell lines.[1] A primary screen against a panel of representative cancer cell lines is warranted.

Methodology: MTT Cell Viability Assay

-

Cell Culture:

-

Culture selected human cancer cell lines (e.g., HeLa - cervical cancer, DU-145 - prostate cancer, MCF-7 - breast cancer) in their appropriate growth media until they reach ~80% confluency.

-

-

Cell Plating:

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM to 1 nM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

-

-

Incubation and Assay:

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of compound concentration to determine the IC₅₀ value.

-

Protocol 3: Herbicidal/Plant Growth Regulatory Activity

Rationale: The most well-known application of phenoxyacetic acids is as herbicides that function as synthetic auxins.[3][4] It is essential to evaluate this compound for this activity. Plant growth regulators can influence processes like cell division, elongation, and differentiation.[11]

Methodology: Seed Germination and Seedling Growth Assay (e.g., using Arabidopsis thaliana)

-

Preparation:

-

Prepare a 0.5X Murashige and Skoog (MS) agar medium in petri dishes.

-

Prepare stock solutions of this compound and a known herbicide (e.g., 2,4-D) in a suitable solvent. Incorporate a range of concentrations into the molten MS agar before pouring the plates.

-

-

Seed Sterilization and Plating:

-

Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by bleach).

-

Aseptically place an equal number of seeds (e.g., 20-30) onto the surface of the prepared agar plates.

-

-

Incubation and Observation:

-

Seal the plates and place them in a growth chamber under controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

-

Monitor the plates daily for 7-14 days.

-

-

Data Collection and Analysis:

-

Germination Rate: Count the number of germinated seeds at a specific time point (e.g., day 3).

-

Root Elongation: At the end of the experiment (e.g., day 7), measure the primary root length of the seedlings.

-

Phenotypic Changes: Document any morphological changes, such as root curling, leaf epinasty, or growth inhibition, which are characteristic of auxin-like herbicides.[12]

-

Compare the results from the test compound to the negative (vehicle) and positive (2,4-D) controls.

-

Part 3: Elucidating the Mechanism of Action (MoA)

If a significant "hit" is identified in the primary screening campaign (e.g., potent COX-2 inhibition or selective cytotoxicity), the next phase is to understand its mechanism of action. This involves a logical progression from broad activity to a specific molecular target and pathway.

Caption: Workflow for Mechanism of Action (MoA) elucidation.

Example MoA Study: Following up on an Anti-inflammatory Hit

If this compound shows selective COX-2 inhibition in the primary screen:

-

Confirm Selectivity: Perform detailed IC₅₀ determinations for both COX-1 and COX-2 to calculate a selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)). A high SI is desirable for reducing gastrointestinal side effects.[7]

-

Cell-Based Assay: Validate the findings in a cellular context. For example, use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the production of prostaglandin E2 (PGE₂), a key product of COX-2 activity, using an ELISA assay.[6]

-

Assess Downstream Signaling: Investigate the effect of the compound on inflammatory signaling pathways. Use Western blotting to measure the expression levels of key inflammatory proteins like TNF-α and IL-6 in treated cells.[6][13]

-

In Vivo Model: If in vitro data is promising, proceed to an in vivo model of inflammation, such as the carrageenan-induced paw edema model in rats, to assess the compound's efficacy and safety profile.[6]

Part 4: Data Interpretation and Future Directions

The data generated from this structured investigation will provide a clear profile of this compound.

-

Potent and Selective Activity: A highly potent and selective "hit" in any of the primary assays would warrant further lead optimization through medicinal chemistry to improve efficacy and drug-like properties.

-

Moderate or Broad-Spectrum Activity: If the compound shows moderate activity across multiple assays, it could be a valuable tool compound for studying biological pathways or a starting point for developing more specific derivatives.

-

No Significant Activity: A lack of activity is also a valuable result, as it helps to define the structure-activity relationships within the phenoxyacetic acid class and allows resources to be redirected to more promising candidates.

The systematic approach outlined in this guide—from in silico prediction to detailed in vitro protocols and a clear workflow for MoA studies—provides a robust framework for characterizing the biological potential of this compound. This methodology ensures that research is conducted efficiently, logically, and with the scientific rigor required for modern drug discovery and development.

References

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]